Bienvenue dans la boutique en ligne BenchChem!

4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride

Medicinal Chemistry Pharmacophore Design Hydrogen Bond Donor

4-Methyl-2-azabicyclo[2.2.1]heptane hydrochloride is a conformationally constrained secondary amine hydrochloride salt characterized by a rigid norbornane-like bicyclic scaffold. The compound features a bridgehead methyl substituent at the 4-position, which distinguishes it from N-alkylated and unsubstituted analogs.

Molecular Formula C7H14ClN
Molecular Weight 147.64 g/mol
CAS No. 2839139-04-5
Cat. No. B6607290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride
CAS2839139-04-5
Molecular FormulaC7H14ClN
Molecular Weight147.64 g/mol
Structural Identifiers
SMILESCC12CCC(C1)NC2.Cl
InChIInChI=1S/C7H13N.ClH/c1-7-3-2-6(4-7)8-5-7;/h6,8H,2-5H2,1H3;1H
InChIKeyBUSLSFVVILSZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-azabicyclo[2.2.1]heptane Hydrochloride (CAS 2839139-04-5): Core Structural and Physicochemical Profile


4-Methyl-2-azabicyclo[2.2.1]heptane hydrochloride is a conformationally constrained secondary amine hydrochloride salt characterized by a rigid norbornane-like bicyclic scaffold. The compound features a bridgehead methyl substituent at the 4-position, which distinguishes it from N-alkylated and unsubstituted analogs [1]. The hydrochloride salt form confers enhanced aqueous solubility and handling ease relative to the free base, a practical advantage for procurement in synthesis workflows . With a molecular weight of 147.64 g/mol and an exposed secondary amine (HBD count = 1), the compound retains hydrogen bond donor/acceptor capabilities while introducing steric bulk at the bridgehead, enabling differentiated molecular recognition [1].

Why 4-Methyl-2-azabicyclo[2.2.1]heptane Hydrochloride Cannot Be Simply Interchanged with Other Azabicycloheptane Analogs


The 2-azabicyclo[2.2.1]heptane scaffold is not a commodity. Subtle changes in the position of a single methyl group fundamentally alter the hydrogen bond donor/acceptor profile, the spatial orientation of the basic nitrogen, and the overall molecular shape [1]. For example, moving the methyl group from the 4‑position to the nitrogen (2-methyl analog) eliminates the hydrogen bond donor (HBD count from 1 to 0), stripping the molecule of a key pharmacophoric feature [2]. Similarly, shifting the methyl group to the 7‑position dramatically alters the nitrogen inversion barrier (ΔG‡ 7‑position ‑ 2‑position ≈ 0.3 kcal mol⁻¹, as shown by low‑temperature ¹³C NMR studies on the 2‑methyl analog), thereby modulating conformational dynamics critical for molecular recognition [3]. These differences directly impact binding selectivity, metabolic stability, and synthetic derivatization outcomes, making generic substitution scientifically untenable.

Quantitative Differentiation Evidence: 4-Methyl-2-azabicyclo[2.2.1]heptane Hydrochloride vs. Closest Analogs


Hydrogen Bond Donor Retention vs. N‑Methyl Analogs: Enabling Bidentate Binding Interactions

4‑Methyl‑2‑azabicyclo[2.2.1]heptane hydrochloride retains a secondary amine (NH) with a Hydrogen Bond Donor (HBD) count of 1, whereas the N‑methyl analog (2‑methyl‑2‑azabicyclo[2.2.1]heptane) has an HBD count of 0 due to methylation of the nitrogen [1][2]. In drug design, the presence of an HBD enables bidentate ionic plus hydrogen bond interactions with target residues (e.g., Asp/Glu carboxylates), a feature absent in the N‑methyl analog. This difference is often associated with a 10‑ to 100‑fold increase in binding affinity for amine‑recognizing receptors, based on class‑level evidence from azabicycloheptane muscarinic ligands [3].

Medicinal Chemistry Pharmacophore Design Hydrogen Bond Donor

Lipophilicity Modulation: XLogP3 Shift Relative to Unsubstituted Parent Scaffold

The computed XLogP3 for the 4‑methyl‑substituted free base is 1.1, representing a +0.4 log unit increase over the unsubstituted 2‑azabicyclo[2.2.1]heptane (XLogP3 = 0.7) and a −0.1 log unit decrease relative to the 2‑methyl (N‑methyl) analog (XLogP3 = 1.2) [1][2][3]. This moderate lipophilicity positions the compound within the optimal range for blood–brain barrier penetration (logP 1–3) while maintaining sufficient aqueous solubility for formulation. The 0.4 log unit increase versus the unsubstituted scaffold can translate into a measurable improvement in membrane permeability, consistent with the observation that 2‑azabicyclo[2.2.1]heptane‑based DPP‑4 inhibitors show superior oral bioavailability compared to monocyclic amine counterparts [4].

ADME Optimization Lipophilicity CNS Drug Design

Catalyst Activity Enhancement: Class-Level Evidence from Bicyclic Amine Scaffolds

In polyurethane foam catalysis, N‑methyl‑2‑azabicyclo[2.2.1]heptane (structurally related to the 4‑methyl isomer) demonstrated a three‑ to four‑fold increase in catalytic activity compared to dimethylcyclohexylamine in rigid foam formulations [1]. This class‑level finding establishes that the constrained bicyclic architecture significantly enhances nucleophilicity and catalytic turnover relative to monocyclic amines. By extension, the 4‑methyl‑2‑azabicyclo[2.2.1]heptane scaffold is expected to exhibit similarly elevated catalytic performance due to the identical bicyclic core, while the bridgehead methyl group offers a unique steric environment that can further tune chemoselectivity in asymmetric transformations [2].

Asymmetric Catalysis Polyurethane Foam Tertiary Amine Catalyst

Application Scenarios for 4-Methyl-2-azabicyclo[2.2.1]heptane Hydrochloride Based on Differentiated Properties


DPP‑4 Inhibitor Lead Optimization Requiring a Secondary Amine Pharmacophore

Teams developing dipeptidyl peptidase‑4 (DPP‑4) inhibitors can employ 4‑methyl‑2‑azabicyclo[2.2.1]heptane hydrochloride as a rigid secondary amine building block that engages the catalytic serine residue via a hydrogen bond donor interaction, a feature demonstrated to be critical for high‑potency DPP‑4 inhibition (IC₅₀ = 16.8 nM for neogliptin, a 2‑azabicyclo[2.2.1]heptane‑based inhibitor) [1]. The bridgehead methyl group contributes optimal lipophilicity (XLogP3 = 1.1) compatible with oral bioavailability, while the hydrochloride salt ensures aqueous solubility for biological assays [2].

Asymmetric Catalysis: Chiral Ligand Scaffold with Tunable Steric Environment

The rigid norbornane framework of 4‑methyl‑2‑azabicyclo[2.2.1]heptane provides a constrained chiral environment ideal for asymmetric transfer hydrogenation and other stereoselective transformations. The bridgehead methyl introduces a defined steric element distinct from N‑substituted analogs, potentially enhancing enantioselectivity in metal‑catalyzed reactions as demonstrated for related oxazoline‑azabicyclo[2.2.1]heptane ligand systems [3]. The secondary amine functionality further allows for facile derivatization into N‑sulfonamide or N‑phosphine ligands [4].

Polyurethane Foam Formulation Catalyst with Enhanced Activity Profile

Based on class‑level evidence demonstrating that bicyclic azabicyclo[2.2.1]heptane amines deliver 3‑ to 4‑fold higher catalytic activity than monocyclic tertiary amines in rigid polyurethane foams [5], the 4‑methyl‑substituted derivative offers a novel steric profile for catalyst screening. The hydrochloride salt provides convenient solid‑state handling and dosing during formulation, while the secondary amine can be quaternized or used as‑is depending on the desired reactivity profile.

CNS‑Targeted Probe Design Leveraging Optimal Lipophilicity and HBD Capability

The computed XLogP3 of 1.1 positions 4‑methyl‑2‑azabicyclo[2.2.1]heptane within the optimal CNS drug space (logP 1–3), while retention of the secondary amine (HBD = 1) supports key hydrogen bond interactions with neurotransmitter receptor targets such as muscarinic or nicotinic acetylcholine receptors [6][7]. This combination is absent in both the unsubstituted scaffold (lower lipophilicity, XLogP3 = 0.7) and the N‑methyl analog (no HBD), making the 4‑methyl analog uniquely suited for CNS probe development [8].

Quote Request

Request a Quote for 4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.